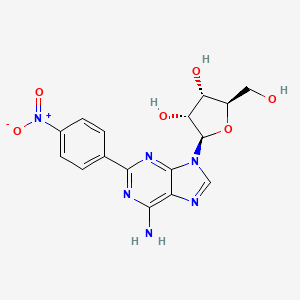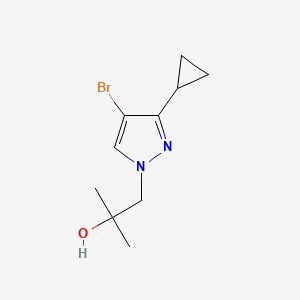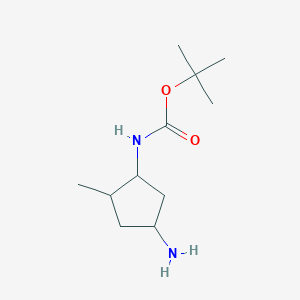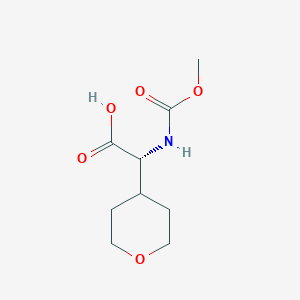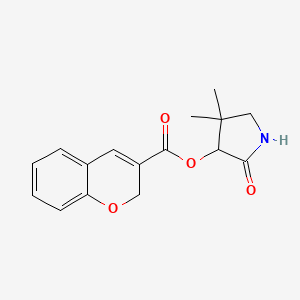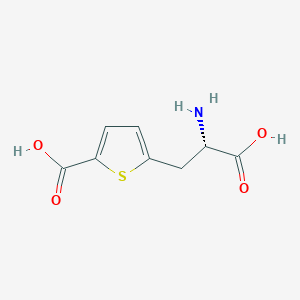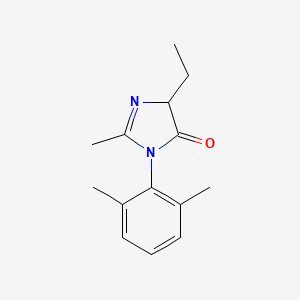![molecular formula C11H17N5O2 B12936357 N-{2-[(Butylcarbamoyl)amino]pyrimidin-4-yl}acetamide CAS No. 204773-81-9](/img/structure/B12936357.png)
N-{2-[(Butylcarbamoyl)amino]pyrimidin-4-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-Butylureido)pyrimidin-4-yl)acetamide is a synthetic organic compound belonging to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Butylureido)pyrimidin-4-yl)acetamide typically involves the reaction of 2-chloropyrimidine with butylurea under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of N-(2-(3-Butylureido)pyrimidin-4-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-(3-Butylureido)pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups attached to the pyrimidine ring.
科学的研究の応用
N-(2-(3-Butylureido)pyrimidin-4-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(2-(3-Butylureido)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
類似化合物との比較
Similar Compounds
N-(2-(3-Butylureido)pyrimidin-4-yl)acetamide: Unique due to its specific substitution pattern on the pyrimidine ring.
N-(2-(3-Phenylureido)pyrimidin-4-yl)acetamide: Similar structure but with a phenyl group instead of a butyl group.
N-(2-(3-Methylureido)pyrimidin-4-yl)acetamide: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
N-(2-(3-Butylureido)pyrimidin-4-yl)acetamide is unique due to its butyl substitution, which can influence its chemical reactivity and biological activity. The butyl group can affect the compound’s lipophilicity, making it more suitable for certain applications compared to its analogs with different substituents.
特性
CAS番号 |
204773-81-9 |
|---|---|
分子式 |
C11H17N5O2 |
分子量 |
251.29 g/mol |
IUPAC名 |
N-[2-(butylcarbamoylamino)pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C11H17N5O2/c1-3-4-6-13-11(18)16-10-12-7-5-9(15-10)14-8(2)17/h5,7H,3-4,6H2,1-2H3,(H3,12,13,14,15,16,17,18) |
InChIキー |
HAGJVLPBDXFTRO-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)NC1=NC=CC(=N1)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


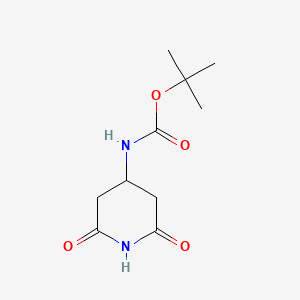
![4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12936301.png)
![1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12936308.png)
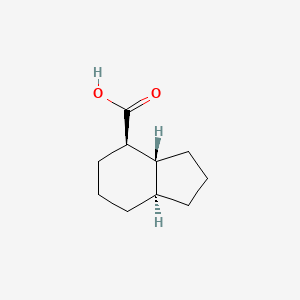
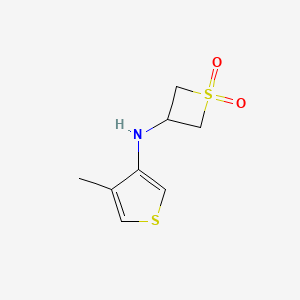
![7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12936318.png)
![S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate](/img/structure/B12936332.png)
